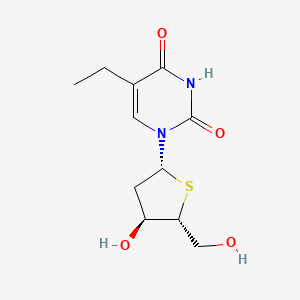

2'-Deoxy-5-ethyl-4'-thiouridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H16N2O4S |

|---|---|

Poids moléculaire |

272.32 g/mol |

Nom IUPAC |

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O4S/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |

Clé InChI |

ONBZWIKPRXQNFE-DJLDLDEBSA-N |

SMILES isomérique |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)O |

SMILES canonique |

CCC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)O |

Synonymes |

2'-deoxy-5-ethyl-4'-thiouridine 2'-deoxy-5-ethyl-beta-4'-thiouridine |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of Action

Cellular Activation and Metabolism of 2'-Deoxy-5-ethyl-4'-thiouridine

The antiviral activity of the nucleoside analog this compound (4'-S-EtdU) is contingent upon its metabolic conversion to the active triphosphate form within the host cell. This process of cellular activation is a critical determinant of its efficacy and selectivity.

The initial and rate-limiting step in the activation of 4'-S-EtdU is its phosphorylation to the monophosphate derivative. This crucial conversion is catalyzed by thymidine (B127349) kinases (TK). ebi.ac.ukwikipedia.org Herpesviruses, for instance, encode their own thymidine kinase, which often exhibits a broader substrate specificity compared to the corresponding cellular enzymes. ebi.ac.ukwikipedia.org This viral enzyme is capable of phosphorylating a variety of nucleoside analogs, including those with modifications in the sugar or base moiety. ebi.ac.ukwikipedia.org The antiviral activity of many nucleoside analogs, such as 5-ethyl-2'-deoxyuridine (EDU), a related compound, is dependent on this initial phosphorylation step mediated by the viral TK. nih.gov It is postulated that the antiherpesvirus agent 4'-thio-5-ethyl-2'-deoxyuridine (TEDU), another name for 4'-S-EtdU, is also a substrate for herpesvirus-encoded thymidine kinases. researchgate.net

A key feature of the mechanism of action of many antiviral nucleoside analogs is the selective phosphorylation that occurs in virus-infected cells versus uninfected cells. nih.govnih.gov This selectivity is a direct consequence of the differential substrate specificity of viral and cellular thymidine kinases. nih.gov For instance, studies with 5-substituted deoxyuridine analogs have shown that these compounds are efficiently phosphorylated by the viral TK, while being poor substrates for the cellular human TK1. nih.gov This preferential phosphorylation in infected cells leads to a higher concentration of the active drug metabolite in the target cells, thereby enhancing its antiviral effect and minimizing toxicity in uninfected cells. nih.gov Research on the related compound 5-ethyl-2'-deoxyuridine (EDU) demonstrated that it is phosphorylated to a much greater extent in herpes simplex virus (HSV)-infected cells than in mock-infected cells. nih.gov This selective activation is a cornerstone of its antiviral selectivity. nih.gov It is known that 4'-S-EtdU is a substrate only for herpesvirus-encoded thymidine kinases and not for cellular kinases, which contributes to the selective toxicity observed in vitro in herpesvirus-infected cells. researchgate.net

Interaction with Viral and Cellular DNA Synthesizing Enzymes

Following its conversion to the triphosphate form (4'-S-EtdUTP), the analog interacts with various DNA polymerases, acting as a substrate and ultimately interfering with DNA synthesis.

The triphosphate of 4'-S-EtdU has been shown to be a good substrate for human placental DNA polymerase α. researchgate.net DNA polymerase α is a key enzyme involved in the initiation of DNA replication in eukaryotic cells. The ability of 4'-S-EtdUTP to be recognized and utilized by this enzyme suggests that its incorporation into host cell DNA could be a potential mechanism of action, although the primary antiviral effect is attributed to its interaction with viral polymerases.

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. neb.com Research has demonstrated that the 5'-triphosphate of 4'-thio-5-ethyl-2'-deoxyuridine is a good substrate for calf thymus terminal deoxynucleotidyl transferase. researchgate.net This indicates that the activated form of the compound can be incorporated into the ends of DNA strands by TdT. The incorporation of modified nucleotides by TdT is a known phenomenon, with various analogs being utilized by the enzyme. nih.govnih.gov

The 5'-triphosphate of 4'-S-EtdU also demonstrates substrate activity for the reverse transcriptase of the human immunodeficiency virus (HIV). researchgate.net HIV reverse transcriptase is a critical enzyme for the replication of the virus, responsible for converting the viral RNA genome into DNA. The fact that 4'-S-EtdUTP can be utilized by this enzyme suggests a potential mechanism for anti-HIV activity. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of HIV therapy and function by being incorporated into the nascent viral DNA, leading to chain termination. nih.gov

| Enzyme | Substrate Activity of this compound Triphosphate | Reference |

| Human Placental DNA Polymerase α | Good substrate | researchgate.net |

| Calf Thymus Terminal Deoxynucleotidyl Transferase | Good substrate | researchgate.net |

| Human Immunodeficiency Virus (HIV) Reverse Transcriptase | Good substrate | researchgate.net |

Incorporation into Viral Nucleic Acids

The functionality of this compound as a substrate for viral polymerases leads to its incorporation into the viral genome, a critical step in its mechanism of action.

Direct and conclusive evidence specifically detailing the incorporation of this compound into the DNA of Avian Myeloblastosis Virus is not prominently available in the reviewed scientific literature. However, the established fact that its triphosphate derivative is a competent substrate for AMV reverse transcriptase strongly supports the high likelihood of its incorporation. researchgate.net

Further supporting this inference, studies with closely related 4'-thionucleosides have demonstrated their successful incorporation into DNA strands by various DNA polymerases. nih.govresearchgate.net For example, the 5'-triphosphate of 4-thiothymidine (B1630790) has been shown to be an excellent substrate for HIV-1 reverse transcriptase, with incorporation efficiency comparable to the natural nucleotide, TTP. nih.gov Moreover, the incorporation of other 5-substituted 2'-deoxyuridines, such as (E)-5-(2-iodovinyl)-2'-deoxyuridine, into the DNA of other viruses like the varicella-zoster virus has been well-documented, indicating that modifications at the 5-position of the uracil (B121893) base are permissive for incorporation. nih.gov

The incorporation of 4'-thionucleosides has been shown to result in selective toxicity in virus-infected cells. researchgate.net This selectivity arises because the nucleoside analog is preferentially phosphorylated by viral kinases and subsequently incorporated by viral polymerases. Once integrated, the modified nucleotide can act as a chain terminator, halting further elongation of the DNA strand. jst.go.jp This is a common mechanism for many antiviral nucleoside analogs.

Even if chain termination is not immediate, the presence of the 4'-thionucleoside within the DNA sequence can interfere with subsequent replication and transcription processes. The altered stereochemistry of the furanose ring can disrupt the precise interactions required between the DNA template and DNA or RNA polymerases, as well as other DNA-binding proteins like transcription factors and nucleases. oup.comjst.go.jp This interference can lead to a dysfunctional viral genome, ultimately inhibiting the production of viable progeny virions.

Interference with Viral Replication Cycles at the Molecular Level

The antiviral activity of this compound is a direct consequence of its molecular interactions within the infected cell, leading to a potent inhibition of the viral replication cycle. The compound has demonstrated significant inhibitory effects against various viruses, including murine gammaherpesvirus, where it proved to be a more potent inhibitor than acyclovir (B1169). nih.gov

The primary molecular mechanism of interference is the disruption of viral nucleic acid synthesis. As a pyrimidine (B1678525) nucleoside analog, this compound, after its conversion to the active triphosphate form, acts as a competitive inhibitor of the natural deoxynucleoside triphosphate. nih.govucv.ve By being a substrate for the viral polymerase, it gets incorporated into the growing viral DNA chain. researchgate.net

The incorporation of this modified nucleotide can lead to two main outcomes that disrupt the replication cycle:

Chain Termination: The presence of the 4'-thio sugar can prevent the formation of the next phosphodiester bond, thereby terminating the elongation of the viral DNA. This results in the production of incomplete and non-functional viral genomes. jst.go.jp

Dysfunctional Genome: Even if chain termination does not occur, the presence of the analog within the viral DNA can alter its structure and function. This can inhibit the transcription of viral genes into messenger RNA and the subsequent synthesis of viral proteins necessary for the assembly of new virus particles. oup.com

The selective action of this compound against viral replication is enhanced by the fact that it is often a better substrate for viral kinases and polymerases than for their cellular counterparts. researchgate.net This targeted action minimizes the impact on the host cell's metabolism while effectively shutting down the production of new viruses.

Below is a table summarizing the key molecular interactions of this compound that interfere with viral replication:

| Molecular Target | Action of this compound | Consequence for Viral Replication |

| Viral Kinases | Phosphorylation to the active triphosphate form | Activation of the prodrug within infected cells |

| Viral DNA Polymerase (e.g., Reverse Transcriptase) | Acts as a substrate, leading to incorporation into viral DNA | Inhibition of DNA synthesis |

| Viral DNA | Incorporation of the thionucleoside | Chain termination or creation of a dysfunctional genome |

Structure Activity Relationships Sar and Analog Development of Thionucleosides

Impact of Modifications at the 5-Position of the Pyrimidine (B1678525) Base

Alkyl and Haloalkenyl Substitutions

The introduction of small alkyl groups at the 5-position of pyrimidine nucleosides has been shown to be a viable strategy for generating compounds with significant biological activity. For instance, the synthesis of 5-ethyl and 5-propyl derivatives of both uracil (B121893) and cytosine 2'-deoxyribonucleosides has been accomplished. rsc.org In particular, 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU) has demonstrated potent inhibitory effects against gammaherpesvirus replication, proving to be more effective than acyclovir (B1169) in preclinical models. nih.gov This compound was able to inhibit viral replication in the lungs of mice and delay the onset of latent infection in the spleen. nih.gov

Haloalkenyl substitutions have also yielded compounds with notable antiviral properties. A prominent example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a highly potent and selective inhibitor of herpes viruses. mdpi.com The success of BVDU spurred further exploration into related compounds, highlighting the potential of this class of modifications. mdpi.comacs.org

Alkoxymethyl and Related Ether Analogues

Further modifications at the 5-position include the introduction of alkoxymethyl and other ether-linked groups. While specific data on the direct comparison of these analogs within the 2'-deoxy-4'-thiopyrimidine series is limited in the provided search results, the general principle of modifying the 5-position to enhance biological activity is well-established. mostwiedzy.plresearchgate.net The synthesis of various 5-substituted pyrimidine nucleosides, including those with ether functionalities, has been a subject of interest for their potential as therapeutic agents. nih.gov

Structure-Activity Relationships within the 2'-Deoxy-4'-thiopyrimidine Nucleoside Series

The collective findings from various studies on 2'-deoxy-4'-thiopyrimidine nucleosides reveal important structure-activity relationships. The synthesis and evaluation of compounds like 2'-deoxy-4'-thiocytidine, 2'-deoxy-4'-thiouridine, and 4'-thiothymidine (B166157) have shown that these molecules possess cytotoxic activity against various cancer cell lines. nih.govacs.org Furthermore, 4'-thiothymidine has demonstrated activity against herpes simplex 1 and human cytomegalovirus. nih.gov The antiviral activity of 4'-thio-2'-deoxy nucleoside analogs has been a significant area of investigation. acs.org

The presence of the 4'-sulfur atom can lead to enhanced metabolic stability towards certain enzymes. mdpi.com However, the biological activity of these compounds is often dependent on their ability to be phosphorylated to their active triphosphate forms by cellular kinases. rsc.org The subtle changes in the ring conformation and anomeric effect caused by the 4'-thio modification can influence this activation step and subsequent interaction with polymerases. mdpi.com

Table 1: Biological Activity of Selected 2'-Deoxy-4'-thiopyrimidine Nucleosides

| Compound | Biological Activity | Cell Lines/Viruses | Reference |

|---|---|---|---|

| 2'-Deoxy-4'-thiocytidine | Cytotoxic | L1210, H-Ep-2, CCRF-CEM | nih.gov |

| 2'-Deoxy-4'-thiouridine | Cytotoxic | L1210, H-Ep-2, CCRF-CEM | nih.gov |

| 4'-Thiothymidine | Cytotoxic, Antiviral | L1210, H-Ep-2, CCRF-CEM, Herpes Simplex 1, Human Cytomegalovirus | nih.gov |

| 2'-Deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU) | Antiviral | Murine Gammaherpesvirus | nih.gov |

Rational Design Principles for Novel Antiviral Thionucleoside Analogues

The rational design of novel antiviral drugs is a cornerstone of medicinal chemistry, aiming to optimize the biological activity of a compound by systematically modifying its chemical structure. wikipedia.orgdrugdesign.org This process relies on understanding the structure-activity relationship (SAR), which describes how specific structural features of a molecule relate to its biological effect. wikipedia.orggardp.org In the field of antiviral nucleoside analogues, even minor structural alterations can have profound impacts on efficacy and selectivity. nih.gov Thionucleosides, a class of nucleoside analogues where the oxygen atom in the furanose ring is replaced by a sulfur atom, have emerged as a promising area for the development of new antiviral therapeutics. researchgate.netnih.gov This substitution significantly influences the molecule's chemical and biological properties, often leading to increased metabolic stability. nih.gov

The design of antiviral thionucleosides is guided by several key principles derived from extensive SAR studies. A primary strategy involves the bioisosteric replacement of the furanose oxygen with sulfur, which can profoundly affect the compound's pharmacokinetic and pharmacodynamic properties. nih.gov This modification generally makes the C-N anomeric bond more resistant to enzymatic hydrolysis, enhancing the drug's stability. nih.gov Further modifications to the nucleobase and the sugar moiety are then explored to fine-tune the antiviral activity and selectivity.

A compelling example of these design principles in action is the development of 5-substituted 2'-deoxy-4'-thiopyrimidine nucleosides. Research in this area led to the identification of 2'-Deoxy-5-ethyl-4'-thiouridine as a potent antiviral agent. A study evaluating a series of these compounds demonstrated that the nature of the substituent at the 5-position of the pyrimidine ring is critical for determining the spectrum and potency of antiviral activity. researchgate.net While several analogues showed high activity against specific viruses, this compound was notable for its broad spectrum of significant activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV). researchgate.net

Detailed research findings have elucidated the SAR for this class of compounds, highlighting the effectiveness of small alkyl groups at the 5-position.

Table 1: Antiviral Activity of 5-Substituted 2'-Deoxy-4'-thiouridine Analogs against Herpes Viruses

This table is interactive. You can sort and filter the data.

| Compound Name | 5-Substituent | Antiviral Activity Profile |

|---|---|---|

| This compound | -CH₂CH₃ | Significant activity against HSV-1, HSV-2, and VZV researchgate.net |

| 2'-Deoxy-5-propyl-4'-thiouridine | -CH₂CH₂CH₃ | Highly active against HSV-1 and VZV researchgate.net |

| 2'-Deoxy-5-isopropyl-4'-thiouridine | -CH(CH₃)₂ | Highly active against HSV-1 and VZV researchgate.net |

| 5-Cyclopropyl-2'-deoxy-4'-thiouridine | -c-C₃H₅ | Highly active against HSV-1 and VZV researchgate.net |

The selective antiviral action of this compound (often abbreviated as TEDU) is a direct result of rational design principles that exploit the differences between viral and host cell machinery. researchgate.net A crucial finding is that TEDU is selectively phosphorylated by herpesvirus-encoded thymidine (B127349) kinase (TK) but is not a substrate for the corresponding mammalian cellular kinases. researchgate.net This phosphorylation is the essential first step in activating the nucleoside analogue to its monophosphate form.

Following this selective activation, the host cell's enzymes further phosphorylate the molecule to its active triphosphate form, 4'-thio-5-ethyl-2'-deoxyuridine 5'-triphosphate (TEDUTP). researchgate.net Studies have shown that TEDUTP acts as a good substrate for various DNA-synthesizing enzymes, including viral DNA polymerases. researchgate.net The incorporation of TEDUTP into the growing viral DNA chain disrupts the replication process, thereby inhibiting the proliferation of the virus. This selective activation in virus-infected cells is a key principle that minimizes toxicity to uninfected host cells. researchgate.net

Bioisosteric Sulfur Substitution: Replacing the furanose ring oxygen with sulfur enhances chemical stability. nih.gov

Targeted Base Modification: Modifying the 5-position of the uracil ring with small alkyl groups, such as an ethyl group, is critical for achieving potent and broad-spectrum anti-herpesvirus activity. researchgate.net

Exploitation of Viral Enzymes: Designing the molecule to be a selective substrate for a virus-specific enzyme (e.g., thymidine kinase) ensures that the drug is activated primarily within infected cells, leading to targeted antiviral action and a favorable safety profile. researchgate.net

Research Applications and Future Directions

2'-Deoxy-5-ethyl-4'-thiouridine as a Tool for Studying Viral Pathogenesis

The antiviral thionucleoside analogue this compound (4'-S-EtdU) has proven to be a valuable tool for researchers studying the pathogenesis of certain viruses, particularly gammaherpesviruses. Its potent inhibitory effect on viral replication allows for detailed investigation into the mechanisms of viral infection, persistence, and the establishment of latency.

A key study demonstrated that 4'-S-EtdU is a more potent inhibitor of murine gammaherpesvirus 68 (MHV-68) infection than the commonly used antiviral drug acyclovir (B1169). nih.gov This characteristic makes it a powerful research tool to dissect the intricacies of gammaherpesvirus pathogenesis in vivo. nih.gov When administered to mice infected with MHV-68, the compound effectively inhibits viral replication in the lungs. nih.gov

While 4'-S-EtdU, like other nucleoside analogues, cannot prevent the establishment of viral latency, it significantly delays its onset in the spleen. nih.gov This delay provides a critical window for researchers to study the host and viral factors involved in the transition from acute to latent infection. Furthermore, the compound was found to inhibit virus persistence in the lungs, although the virus could re-establish persistence once the treatment was stopped. nih.gov This reversible inhibition offers a model to study the dynamics of viral persistence and reactivation. These findings underscore the utility of this compound as a highly effective inhibitor for dissecting the complex processes of gammaherpesvirus pathogenesis in a living organism. nih.gov

Exploration of Broad-Spectrum Antiviral Potential Beyond Herpesviruses

The demonstrated efficacy of this compound against herpesviruses has prompted investigations into its broader antiviral potential. The structural modifications of the nucleoside, specifically the thio- substitution at the 4' position and the ethyl group at the 5-position of the uracil (B121893) base, are key to its biological activity. ontosight.ai These alterations can influence its recognition by viral enzymes, suggesting that its activity may extend to other viruses that rely on similar replication machinery. ontosight.ai

Research into related thionucleosides has shown a wide range of antiviral activities. For instance, various 4'-thionucleosides have been synthesized and tested against a panel of DNA and RNA viruses. jrespharm.com Some have shown activity against viruses such as Varicella-Zoster virus (VZV), cytomegalovirus (CMV), and even human immunodeficiency virus (HIV). nih.govnih.gov Specifically, (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine, a related compound, has shown significant activity against some herpesviruses. nih.gov The antiviral activity of these compounds is not limited to DNA viruses. For example, 2-thiouridine (B16713) has demonstrated broad-spectrum activity against positive-strand RNA viruses like dengue virus (DENV) and SARS-CoV-2 by targeting the RNA-dependent RNA polymerase. ucv.vebiorxiv.org

The development of prodrugs, such as 5'-phosphonate derivatives of 4'-thio-5-ethyl-2'-deoxyuridine, has also expanded the potential antiviral spectrum. nih.gov These prodrugs have shown antiherpes activity comparable to acyclovir and pencyclovir and were even effective against acyclovir-resistant herpes simplex type 1 virus. nih.gov The synthesis and evaluation of new 4-thiazolidinones bearing an imidazo[2,1-b]thiazole (B1210989) moiety have also revealed antiviral activity against a variety of RNA viruses. jrespharm.com

While direct studies on the broad-spectrum antiviral activity of this compound are ongoing, the promising results from related thionucleosides and their prodrugs suggest a strong rationale for further exploration. The diverse antiviral activities observed in this class of compounds underscore the potential for discovering new therapeutic applications for this compound beyond its known anti-herpesvirus effects.

Development of Advanced Synthetic Routes for Thionucleoside Libraries

The promising biological activities of 4'-thionucleosides have spurred the development of more efficient and versatile synthetic methods to create libraries of these compounds for further screening and optimization. nih.gov Traditional methods for synthesizing these analogues can be lengthy and have limitations in terms of scalability and the diversity of compounds that can be produced.

Recent advancements have focused on creating more flexible and scalable synthetic routes. One notable development is a de novo synthesis that allows for the multigram preparation of 4'-thionucleosides. nih.govrsc.org This method is significant because it is scalable and can be used to produce both purine (B94841) and pyrimidine (B1678525) thionucleosides, as well as those with modifications at the C2' position. nih.govrsc.org Another innovative approach involves a Pummerer-type thioglycosylation reaction, which has been instrumental in the synthesis of various biologically active 4'-thionucleosides. nih.gov

Researchers have also explored novel strategies to construct the key thiosugar intermediate. For instance, an efficient route starting from D-xylose has been developed to produce precursors for 2'-deoxy-4'-thionucleosides. researchgate.net Furthermore, a unique and highly efficient radical process has been developed to prepare 2-deoxy-L-ribitol, a precursor for L-2-deoxy-4'-thionucleosides. researchgate.net

The synthesis of libraries of thionucleoside analogues is crucial for structure-activity relationship (SAR) studies. For example, a library of twenty-two novel thionucleoside analogs was synthesized to evaluate their anticancer activity. nih.gov These advanced synthetic strategies are essential for expanding the chemical space of thionucleosides and for the systematic exploration of their therapeutic potential.

Table 1: Advanced Synthetic Routes for Thionucleoside Libraries

| Synthetic Strategy | Key Features | Resulting Compounds | Reference |

|---|---|---|---|

| De novo synthesis | Scalable, versatile for purine and pyrimidine bases, allows C2' modifications | 4'-thio-5-methyluridine, C2'-modified thionucleosides | nih.govrsc.org |

| Pummerer-type thioglycosylation | Efficient for creating various 4'-thionucleosides | Biologically active 4'-thionucleosides with antiherpes activity | nih.gov |

| Route from D-xylose | Efficient synthesis of precursors for D-2-deoxy-4'-thionucleosides | Methyl 5-O-acetyl-3-azido-2,3-dideoxy-4-thio-alpha,beta-D-erythro-pentofuranoside | researchgate.net |

| Radical process | Highly efficient for preparing 2-deoxy-L-ribitol | Precursors for L-2-deoxy-4'-thionucleosides | researchgate.net |

| Michael addition | Synthesis of novel five-membered thionucleoside analogs | Racemic thionucleoside analogs with anticancer activity | nih.gov |

Investigation of Pharmacological Pathways in Preclinical Models

Understanding the pharmacological pathways of this compound is crucial for its development as a therapeutic agent. Preclinical studies in animal models have begun to elucidate its mechanism of action and metabolic fate.

In a murine model of gammaherpesvirus infection, this compound demonstrated potent antiviral efficacy. nih.gov When administered to infected mice, the compound effectively suppressed viral replication in the lungs, a primary site of acute infection. nih.gov This in vivo activity highlights its ability to be distributed to target tissues and exert its antiviral effect. The study also revealed that while the compound could delay the establishment of latency in the spleen, it did not completely prevent it. nih.gov This suggests that the pharmacological action of this compound is primarily on lytic viral replication rather than the latent viral reservoir.

The metabolism of 4'-thionucleosides is known to differ from their natural oxygen-containing counterparts. nih.gov This altered metabolism can significantly impact their pharmacological properties. For instance, 4'-thio analogues often exhibit resistance to degradation by nucleoside phosphorylases, which can lead to a longer intracellular half-life and enhanced therapeutic potential. nih.gov

Further preclinical investigations are necessary to fully map the pharmacological pathways of this compound. These studies would include detailed pharmacokinetic analyses to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, pharmacodynamic studies are needed to identify the specific cellular and viral enzymes that interact with the compound and its phosphorylated metabolites.

Integration with SELEX Technology for Aptamer Discovery

The unique chemical properties of this compound and other modified nucleosides make them attractive candidates for integration into the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for the discovery of novel aptamers. nih.govresearchgate.net Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide range of target molecules with high affinity and specificity. nih.gov

The incorporation of modified nucleotides, such as those with a 4'-thio modification, into the SELEX process can confer several advantages. nih.gov These modifications can enhance the structural diversity of the nucleic acid library, potentially leading to aptamers with improved binding affinities and specificities. nih.gov Furthermore, modified nucleotides can increase the nuclease resistance of the resulting aptamers, a critical property for their use as therapeutic and diagnostic agents in biological systems. researchgate.net

The SELEX process involves the iterative selection of nucleic acid sequences that bind to a target molecule from a large, random library. mdpi.com By using a library containing this compound, it is possible to select for aptamers that specifically require this modification for their target recognition and binding. researchgate.net This approach, known as modified-SELEX, has been successfully used to generate aptamers with enhanced drug-like properties. researchgate.net

While the direct application of this compound in SELEX has not been extensively reported, the general principles of using modified nucleotides are well-established. tandfonline.com The development of aptamers incorporating this specific thionucleoside could lead to novel therapeutic agents targeting viral proteins or other disease-related molecules.

Table 2: Advantages of Using Modified Nucleotides in SELEX

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Nuclease Resistance | Modifications, such as at the 2'-position, protect aptamers from degradation by nucleases, increasing their stability in biological fluids. | researchgate.nettandfonline.com |

| Increased Structural Diversity | The introduction of modified nucleotides expands the chemical and structural space of the nucleic acid library, allowing for the selection of aptamers with unique three-dimensional structures. | nih.gov |

| Improved Binding Affinity and Specificity | The modified functional groups can participate in novel interactions with the target molecule, leading to tighter and more specific binding. | nih.gov |

| Enhanced Therapeutic Potential | Aptamers with improved stability and binding properties are more likely to be effective as therapeutic agents. | nih.gov |

Theoretical and Computational Studies of this compound Interactions

Theoretical and computational methods play an increasingly important role in understanding the molecular interactions of drug candidates like this compound. These approaches provide insights into the structural and energetic basis of its biological activity, guiding further experimental studies and the design of more potent analogues.

Molecular docking studies can be used to simulate the binding of this compound and its triphosphate metabolite to the active site of viral polymerases. These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory effect. For example, computational studies on other 4'-thionucleosides have suggested that changes in the sugar geometry can impact their potency. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model the enzymatic reaction of incorporating the nucleotide analogue into a growing DNA or RNA chain. These calculations can provide detailed information about the reaction mechanism and the energetic barriers involved, explaining why the analogue may act as a chain terminator or lead to a less stable nucleic acid product.

The incorporation of 2'-deoxy-4'-thiothymidine, a related analogue, into oligodeoxynucleotides has been shown to affect their interaction with restriction endonucleases. nih.gov Computational studies could be used to explore the structural basis for this altered recognition, providing insights into how the thiosugar modification perturbs the local DNA structure and its interaction with proteins. nih.gov

Q & A

Q. What are the established synthetic routes for 2'-Deoxy-5-ethyl-4'-thiouridine, and what are their key optimization challenges?

The compound is synthesized via multi-step nucleoside modification. A representative route involves:

- Step 1 : Oxidation of a precursor using 2’-iodoxybenzoic acid in acetonitrile at 80°C for 6 hours.

- Step 2 : Phosphonate group introduction via [(diethoxyphosphinyl)methyl]triphenylphosphorane in DMSO (41% yield over two steps).

- Step 3 : Functionalization at the 5-position using palladium-catalyzed cross-coupling (75–91% yield) . Key challenges include low yields in phosphorylation steps (4–19%) and regioselectivity during halogenation or alkylation. Optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄) or solvent systems.

Q. How is this compound characterized to confirm structural integrity?

Characterization involves:

- NMR spectroscopy : Assigning peaks for the 5-ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and 4'-thio modification (distinctive downfield shifts in sugar protons).

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental analysis : Microanalysis for C, H, N, and S to validate purity (>95% recommended for biological assays) .

Q. What in vitro assays are used to evaluate the antiviral activity of this compound analogs?

Standard protocols include:

- Plaque reduction assays : Testing inhibition of HSV-1, HSV-2, or VZV replication in Vero cells, with EC₅₀ values calculated via dose-response curves.

- Cytotoxicity screening : MTT assays to determine selectivity indices (SI = CC₅₀/EC₅₀).

- Mechanistic studies : Incorporation into viral DNA via radiolabeled thymidine competition assays .

Advanced Research Questions

Q. Why do certain 5-substituted 4'-thiouridine analogs exhibit antiviral activity while others (e.g., 5-methoxyethyl derivatives) show no efficacy?

Contradictions arise from steric and electronic effects:

- Steric hindrance : Bulky 5-substituents (e.g., 1-methoxyethyl) may disrupt base pairing or polymerase recognition.

- Electron-withdrawing effects : 5-Ethyl groups enhance metabolic stability compared to halogens, as seen in BVDU analogs.

- Assay variability : Differences in cell lines (e.g., Vero vs. HEL) or viral strains (e.g., TK⁺ vs. TK⁻ HSV-1) affect results . Methodological recommendation : Perform molecular docking to compare binding affinities with viral thymidine kinase (TK) and polymerase.

Q. How can this compound be applied in RNA-protein interaction studies using next-generation sequencing (NGS)?

The 4'-thio modification enhances UV crosslinking efficiency in PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation):

- Protocol : Incubate cells with this compound, irradiate at 365 nm to crosslink RNA-protein complexes, immunoprecipitate, and sequence.

- Advantage : Improved RNA recovery vs. unmodified uridine, enabling transcriptome-wide mapping of RNA-binding proteins .

Q. What role could this compound play in prebiotic chemistry or early nucleic acid evolution?

Thiouridine analogs are hypothesized as precursors to RNA/DNA due to:

- Redox stability : The thio group resists hydrolysis under alkaline conditions.

- Metal ion coordination : Facilitates non-enzymatic polymerization in simulated hydrothermal vent environments.

- Template-directed synthesis : Acts as a substrate for ribozyme-like activity in primordial systems .

Data Contradictions and Resolution

Q. Conflicting reports on the enzymatic processing of 4'-thionucleosides: How to address discrepancies in metabolic studies?

Discrepancies may stem from:

- Enzyme specificity : Human TK1 phosphorylates 4'-thio-dT analogs but not 5-ethyl derivatives.

- Assay sensitivity : Use LC-MS/MS to detect low-abundance metabolites (e.g., 5-ethyl-4'-thio-dUTP) in cellular extracts.

- Species differences : Compare activity in human vs. murine cell lines .

Methodological Tables

Q. Table 1. Comparative Antiviral Activity of 4'-Thionucleoside Analogs

| Compound | EC₅₀ (HSV-1) | CC₅₀ (Vero cells) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5-Ethyl-4'-thio-dU | 0.12 µM | >100 µM | >833 | |

| 5-Bromovinyl-4'-thio-dU | 0.03 µM | 50 µM | 1667 | |

| 5-Methoxyethyl-4'-thio-dU | >10 µM | >100 µM | <10 |

Q. Table 2. Key Characterization Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.28 (t, J=7.5 Hz, CH₂CH₃), δ 6.32 (s, H-1') | |

| ESI-MS | [M+H]⁺ m/z = 317.1 (calc. 317.08) | |

| HPLC Purity | 98.5% (C18, 0.1% TFA/MeCN gradient) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.